

# Application Notes and Protocols for the Quantification of Pigment Yellow 176

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## Compound of Interest

Compound Name: *Pigment Yellow 176*

Cat. No.: *B570959*

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These application notes provide a framework for the quantitative analysis of **Pigment Yellow 176** (C.I. 21103), a diarylide azo pigment. Given its application in materials that may come into contact with pharmaceutical products, such as packaging and coatings, robust analytical methods are crucial for quality control and safety assessment. The following protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS) are provided as examples and may require optimization for specific matrices and instrumentation.

## Application Note 1: Quantification of Pigment Yellow 176 in Polymer Matrices for Pharmaceutical Packaging

### Introduction

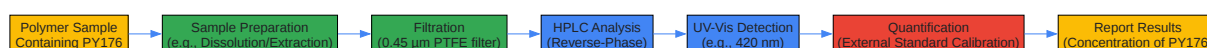
**Pigment Yellow 176** is utilized to color various polymers used in pharmaceutical packaging. It is essential to quantify the concentration of the pigment to ensure consistency and to assess the potential for migration of the pigment or its degradation products into the drug product. This note describes a general approach for the extraction and quantification of **Pigment Yellow 176** from a polymer matrix using HPLC.

### Key Considerations

- **Potential for Degradation:** Azo pigments can degrade under certain conditions (e.g., high temperatures, UV light) to form potentially carcinogenic aromatic amines. Analytical methods should be capable of separating the intact pigment from its potential degradation products.
- **Extractables and Leachables:** In the context of pharmaceutical packaging, it is critical to evaluate the potential for the pigment and related substances to migrate into the drug product.<sup>[1][2][3]</sup> The methods described here can be adapted for extractables and leachables studies.

### Workflow Overview

A generalized workflow for the analysis of **Pigment Yellow 176** in a polymer matrix involves sample preparation (extraction), chromatographic separation, and detection.



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Caption: General workflow for quantifying **Pigment Yellow 176** in a polymer matrix.

## Experimental Protocols

### Protocol 1: Quantitative Analysis of Pigment Yellow 176 by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of **Pigment Yellow 176**.

#### 1. Sample Preparation

- **Standard Preparation:**
  - Prepare a stock solution of **Pigment Yellow 176** (e.g., 100 µg/mL) in a suitable solvent such as dimethylformamide (DMF) or a mixture of dichloromethane and methanol.

- From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Extraction from a Polymer Matrix (Example):
  - Accurately weigh approximately 1 gram of the polymer sample.
  - Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
  - Precipitate the polymer by adding a non-solvent (e.g., methanol).
  - Centrifuge the mixture and collect the supernatant containing the extracted pigment.
  - Evaporate the solvent and reconstitute the residue in the mobile phase.
  - Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

## 2. HPLC Conditions

Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Isocratic or gradient elution. Example Isocratic: Acetonitrile:Water (80:20, v/v) with 0.1% formic acid.
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector	UV-Vis Diode Array Detector (DAD)
Detection Wavelength	Monitor at the absorption maximum of Pigment Yellow 176 (approximately 420-440 nm).

## 3. Quantification

- Inject the calibration standards and the sample solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area of **Pigment Yellow 176** against the concentration of the standards.
- Determine the concentration of **Pigment Yellow 176** in the sample by interpolating its peak area on the calibration curve.

## Protocol 2: Quantification of Pigment Yellow 176 by UV-Visible Spectrophotometry

This protocol is suitable for a rapid estimation of **Pigment Yellow 176** concentration in solution when interfering substances are minimal.

### 1. Sample Preparation

- Standard Preparation:
  - Prepare a stock solution of **Pigment Yellow 176** (e.g., 50 µg/mL) in a suitable solvent (e.g., DMF).
  - Prepare a series of calibration standards by serial dilution (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).
- Sample Preparation:
  - Extract the pigment from the sample matrix as described in the HPLC protocol.
  - Ensure the final solution is clear and free of particulates.

### 2. Spectrophotometric Measurement

- Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of **Pigment Yellow 176** by scanning a standard solution from 350 to 550 nm. The  $\lambda_{\text{max}}$  for similar diarylide yellow pigments is typically in the range of 420-450 nm.<sup>[4]</sup>
- Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the  $\lambda_{\text{max}}$ .

### 3. Quantification

- Construct a calibration curve by plotting the absorbance against the concentration of the standards.
- Determine the concentration of **Pigment Yellow 176** in the sample solution using its absorbance and the calibration curve.

## Protocol 3: Identification of Pigment Yellow 176 by Mass Spectrometry (MS)

This protocol provides a general approach for the identification of **Pigment Yellow 176**, which can be coupled with HPLC for confirmation.

### 1. Sample Preparation

- Prepare the sample as described for HPLC analysis. The final concentration may need to be adjusted based on the sensitivity of the mass spectrometer.

### 2. LC-MS Conditions

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), positive or negative mode.
Mass Analyzer	Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Range	m/z 100-1000
Expected Ion	[M+H] <sup>+</sup> or [M-H] <sup>-</sup> . The molecular weight of Pigment Yellow 176 (C <sub>36</sub> H <sub>33</sub> Cl <sub>3</sub> N <sub>6</sub> O <sub>6</sub> ) is approximately 752.04 g/mol . <a href="#">[5]</a>

### 3. Fragmentation Analysis (MS/MS)

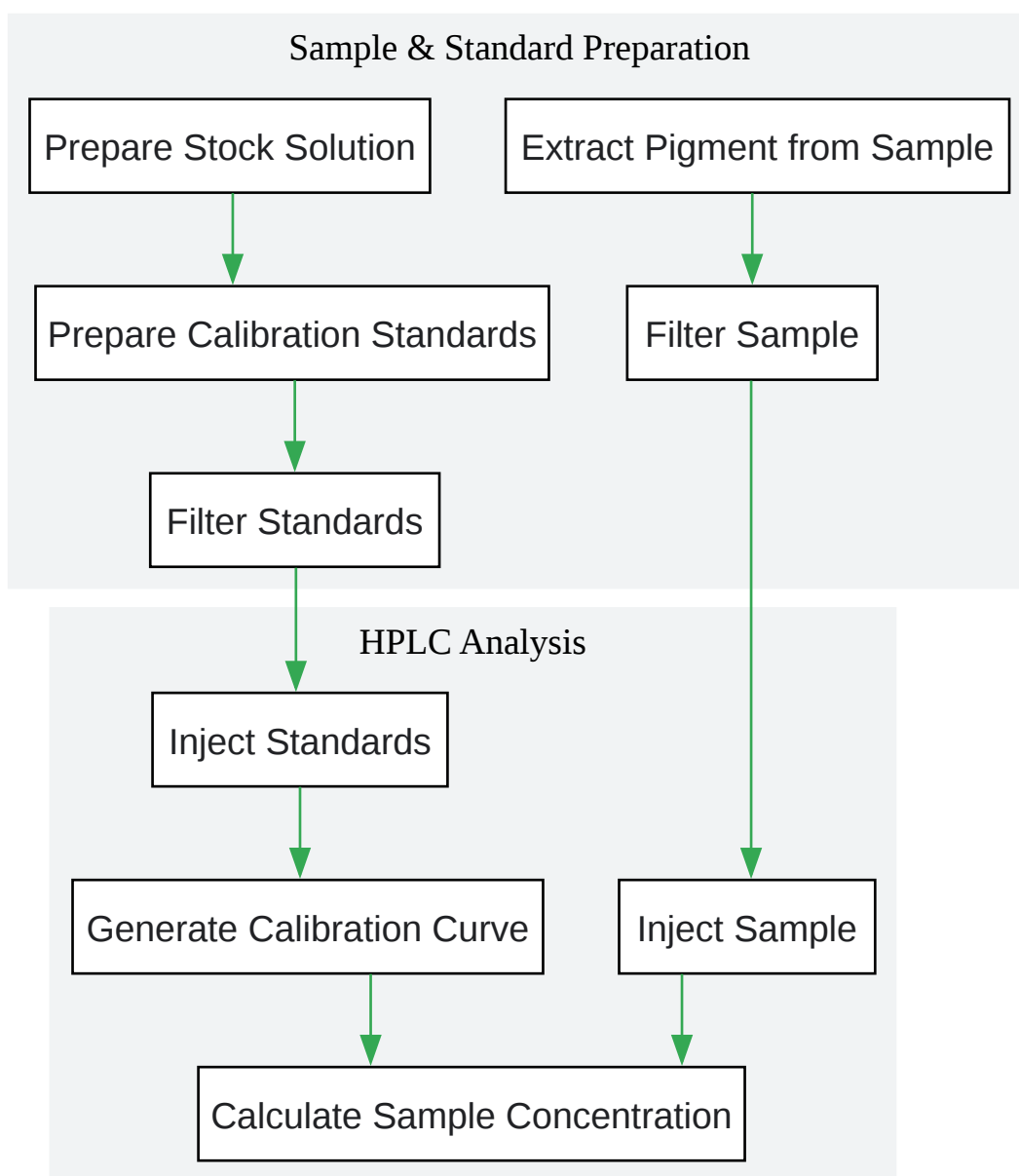
- For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion.
- Fragmentation of diarylide pigments often involves cleavage of the amide and azo linkages.

## Quantitative Data Summary

The following table presents hypothetical but realistic performance data for the quantification of **Pigment Yellow 176** using the HPLC-UV method described above. Actual results will vary depending on the specific instrumentation and experimental conditions.

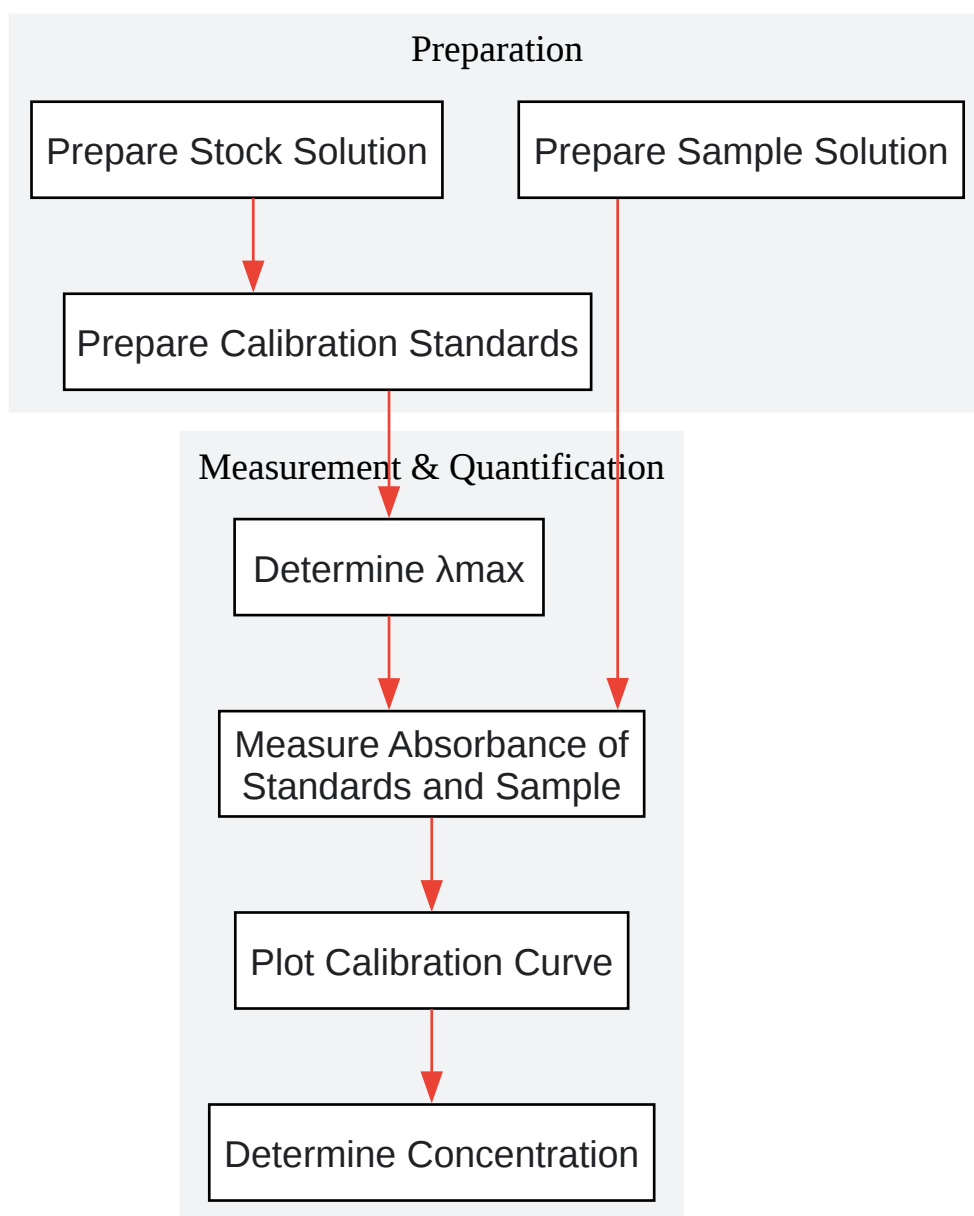
Parameter	Expected Value
Retention Time (tR)	5 - 10 minutes
Linearity ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 - 1.5 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (Recovery)	98 - 102%

## Visualizations



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Caption: Detailed workflow for the HPLC quantification of **Pigment Yellow 176**.



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Caption: Workflow for the UV-Vis spectrophotometric quantification of **Pigment Yellow 176**.

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